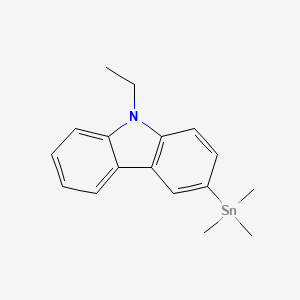

9-Ethyl-3-(trimethylstannyl)-9H-carbazole

Beschreibung

9-Ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]-9H-carbazole (C${20}$H${17}$NS) is a carbazole derivative featuring a planar π-conjugated system with a 9-ethyl group and a thiophene-vinyl substituent at the 3-position. This compound crystallizes in the monoclinic space group $P2_1$ (No. 4) with unit cell parameters $a = 11.8160(2)$ Å, $b = 5.5980(1)$ Å, $c = 24.4572(3)$ Å, and $\beta = 97.619(1)^\circ$ . The synthesis involves a Wittig reaction between 2-thiophene triphenylphosphonium bromide and N-ethylcarbazole-3-carbaldehyde in tetrahydrofuran (THF) under nitrogen, yielding a 49% product after purification . The planar carbazole core and extended π-conjugation make it promising for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials .

Eigenschaften

CAS-Nummer |

921987-47-5 |

|---|---|

Molekularformel |

C17H21NSn |

Molekulargewicht |

358.1 g/mol |

IUPAC-Name |

(9-ethylcarbazol-3-yl)-trimethylstannane |

InChI |

InChI=1S/C14H12N.3CH3.Sn/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;;;;/h3,5-10H,2H2,1H3;3*1H3; |

InChI-Schlüssel |

ONBKUXCICFTFAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)[Sn](C)(C)C)C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(trimethylstannyl)-9H-carbazole typically involves the stannylation of 9-ethyl-9H-carbazole. One common method is the reaction of 9-ethyl-9H-carbazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or toluene for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie:

Organische Elektronik: Verwendung bei der Synthese von organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs).

Katalyse: Wirkt als Ligand in übergangsmetallkatalysierten Reaktionen.

Biologie und Medizin:

Pharmazeutika: Potenzielles Zwischenprodukt bei der Synthese von biologisch aktiven Carbazolderivaten mit Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.

Industrie:

Materialwissenschaft: Einsatz bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen und optischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Organic Electronics

9-Ethyl-3-(trimethylstannyl)-9H-carbazole serves as a crucial building block in organic electronic devices, particularly as a hole transport material (HTM). Research indicates that carbazole derivatives exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) .

Table 1: Performance of Carbazole Derivatives in Organic Electronics

| Compound | Application | Performance Metrics |

|---|---|---|

| This compound | OLEDs | High efficiency and stability |

| 3-Aminocarbazole derivatives | HTM in OSCs | Improved charge mobility |

| 9-Ethyl-3-nitrocarbazole | Photovoltaic devices | Enhanced light absorption |

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. For instance, its analogs have been shown to reactivate the p53 pathway, a critical mechanism in cancer therapy, particularly for melanoma treatment .

Pharmacological Properties

Carbazole derivatives are noted for their broad pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. The synthesis of various bioactive compounds from this compound has been reported, showcasing its versatility as a precursor in drug development .

Table 2: Pharmacological Activities of Carbazole Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antitumor | |

| 3-Aminocarbazole derivatives | Antibacterial | |

| 9-Ethyl-3-nitrocarbazole | Antifungal |

Synthesis and Reactivity

The synthesis of this compound can involve various reactions such as nucleophilic substitutions and coupling reactions. The compound has been utilized to create new materials with enhanced properties for specific applications. For example, the reaction of this compound with isocyanates leads to the formation of novel fluorescent monomers that can be used in functional coatings and chemosensors .

Case Studies

Case Study: Organic Light Emitting Diodes (OLEDs)

A study demonstrated that incorporating this compound into OLEDs resulted in improved efficiency and stability compared to devices using traditional HTMs. The device exhibited a maximum luminance of over 10,000 cd/m² with a low driving voltage .

Case Study: Antitumor Activity Against Melanoma

Research on the antitumor effects of carbazole derivatives showed that compounds derived from this compound exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. This selectivity is attributed to their ability to activate the p53 pathway, which is often dysfunctional in cancer cells .

Wirkmechanismus

Der Wirkungsmechanismus von 9-Ethyl-3-(Trimethylstannyl)-9H-Carbazol hängt maßgeblich von seiner Anwendung ab. In der Katalyse kann die Trimethylstannylgruppe mit Metallzentren koordinieren und so verschiedene organische Umwandlungen ermöglichen. In der organischen Elektronik trägt der Carbazolkern zu den elektronischen Eigenschaften der Verbindung bei, was einen effizienten Ladungstransport und Lichtemission ermöglicht.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Carbazole Derivatives

Carbazole derivatives are tailored for specific applications by modifying substituents at the 3- and 6-positions. Below is a comparative analysis of structurally related compounds:

Optical and Electronic Properties

- Thiophene-Vinyl Derivative: The thiophene-vinyl group extends conjugation, enhancing charge transport.

- Diformyl Derivative : Exhibits blue two-photon excited fluorescence (TPEF) with enhanced TPA cross-sections due to electron-withdrawing formyl groups .

- BODIPY Conjugate : Shows intramolecular charge transfer (ICT), resulting in a 670 nm TPEF peak, ideal for bioimaging in the therapeutic window (650–800 nm) .

- 2-Methylbenzoyl Derivative : Weak fluorescence due to steric hindrance from the twisted benzoyl group but stabilized by intermolecular π-π and C-H⋯π interactions .

Crystallographic and Stability Features

- Hydrogen atoms are geometrically idealized .

- 2-Methylbenzoyl Derivative : Stabilized by aromatic π-π interactions (3.617 Å) and weak C-H⋯π bonds, enhancing thermal stability .

Biologische Aktivität

9-Ethyl-3-(trimethylstannyl)-9H-carbazole is a derivative of carbazole that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.32 g/mol. The presence of the trimethylstannyl group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The trimethylstannyl group can enhance lipophilicity, facilitating cell membrane penetration. Here are some proposed mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Similar to other carbazole derivatives, it may promote programmed cell death in malignant cells through pathways involving caspases and p53 activation.

- Antimicrobial Activity : Some studies suggest that carbazole derivatives exhibit antimicrobial properties against various pathogens.

Biological Activity Data

Case Studies and Research Findings

- Antitumor Studies : Research indicates that derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) have significant antitumor effects by reactivating the p53 pathway in melanoma cells. This highlights the potential for similar compounds to target tumor suppression mechanisms effectively .

- Antimicrobial Testing : A study on carbazole derivatives revealed that certain compounds demonstrate high potency against resistant bacterial strains, suggesting their utility in developing new antibiotics .

- Neuroprotective Applications : Investigations into neuroprotective agents have identified carbazole derivatives as promising candidates for treating neurodegenerative diseases, particularly due to their ability to modulate neuroinflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.